Drim-7-ene-11,12-diol acetonide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of drimane derivatives often involves multiple steps starting from simpler drimane compounds. For instance, drim-7-en-11-ol has been dihydroxylated to produce driman-7α,8α,11-triol, which could serve as a precursor to compounds like drim-7-ene-11,12-diol acetonide through subsequent reactions involving protection and functional group transformation (Vlad et al., 2010). Additionally, synthesis routes may involve oxidation, bromination, and hydroxylation steps to introduce or modify functional groups on the drimane skeleton (Kuchkova et al., 2009).

Molecular Structure Analysis

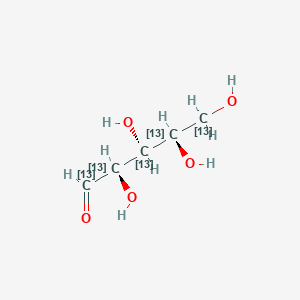

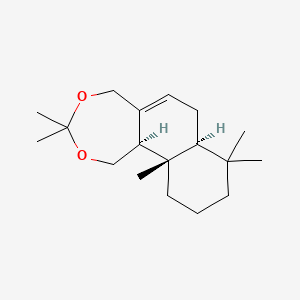

The molecular structure of drim-7-ene-11,12-diol acetonide is characterized by its drimane backbone with specific functional groups, such as hydroxyl and acetonide groups, at designated positions. The structure analysis may involve spectroscopic methods like NMR and IR spectroscopy to elucidate the arrangement of atoms and the stereochemistry of the compound.

Chemical Reactions and Properties

Drimane derivatives undergo various chemical reactions, including asymmetric dihydroxylation, which can produce diastereomerically pure compounds. Such reactions are crucial for synthesizing novel compounds with potential biological activities (Vlad et al., 2010). The chemical properties of these compounds, such as reactivity and stability, are influenced by their functional groups and molecular structure.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Routes : Drim-7-ene-11,12-diol acetonide is synthesized from drim-8(9)-en-7-one, serving as a key intermediate in producing biologically active drimanic sesquiterpenoids (Vlad et al., 1990). Additionally, drimanic compounds like driman-7α,8α,11-triol have been synthesized from drim-7-en-11-ol, indicating the versatility of drimanic compounds in chemical synthesis (Vlad et al., 2010).

Oxidation Studies : Studies on the oxidation of drimenol, a related compound, show the formation of drim-7-ene-9α, 11-diol and drim-7-ene-11,12-diol as major products, highlighting the reactivity of these compounds in chemical transformations (Kuchkova et al., 2004).

Polyfunctional Drimanes : A series of new polyfunctional drimanic compounds, suitable for the preparation of natural drimane-type compounds, have been synthesized from drim-7,9(11)-diene and drim-8-en-7-one. Some of these compounds showed promising antimicrobial and antifungal activities (Ciocarlan et al., 2013).

Biological Applications

Antifungal Properties : Drimanic sesquiterpenoids, closely related to drim-7-ene-11,12-diol acetonide, have been isolated from fungi and have demonstrated cytotoxicities against various human cancer cell lines. This suggests potential applications in developing antifungal and anticancer agents (Ding et al., 2017).

Marine-Derived Fungus Compounds : Drimane sesquiterpenoids extracted from marine-derived fungi showed antifungal activity. This highlights the potential of drimanic compounds, including drim-7-ene-11,12-diol acetonide, in pharmaceutical applications, particularly in antifungal therapies (Cao et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

(7aS,11aS,11bR)-3,3,8,8,11a-pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-16(2)9-6-10-18(5)14-12-20-17(3,4)19-11-13(14)7-8-15(16)18/h7,14-15H,6,8-12H2,1-5H3/t14-,15-,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTSZASHZJQOCB-RLFYNMQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC=C3C2COC(OC3)(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC=C3[C@@H]2COC(OC3)(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Drim-7-ene-11,12-diol acetonide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.